molecular formula C9H12Cl2N2O2 B12097916 Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride

Cat. No.: B12097916
M. Wt: 251.11 g/mol
InChI Key: KZNIRDNPJNQRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.11 g/mol

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]acetate;hydrochloride

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8;/h3-5H,2,6H2,1H3,(H,11,12);1H

InChI Key

KZNIRDNPJNQRGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC=C(C=C1)Cl.Cl

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The synthesis begins with the nucleophilic acyl substitution between 5-chloropyridin-2-amine and ethyl oxalyl chloride. The amine’s lone pair attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, displacing chloride and forming an intermediate oxamate. Subsequent protonation by hydrochloric acid yields the hydrochloride salt.

Key reaction:

5-Chloropyridin-2-amine+Ethyl oxalyl chlorideBaseEthyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetateHClHydrochloride salt\text{5-Chloropyridin-2-amine} + \text{Ethyl oxalyl chloride} \xrightarrow{\text{Base}} \text{Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Standard Protocol

A representative procedure from patent literature involves:

  • Reagent preparation : 5-Chloropyridin-2-amine (1.0 equiv) dissolved in anhydrous dichloromethane.

  • Base addition : Triethylamine (1.2 equiv) added under nitrogen to scavenge HCl.

  • Acylation : Ethyl oxalyl chloride (1.05 equiv) added dropwise at 0–5°C to minimize side reactions.

  • Stirring : Reaction mixture stirred for 3–8 hours at 20–25°C.

  • Acidification : Concentrated HCl added to precipitate the product.

  • Purification : Recrystallization from ethanol/water (4:1) yields 78–85% pure product.

Table 1: Laboratory-Scale Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature20–25°C<5°C: Slow kinetics; >30°C: Hydrolysis
Reaction time3–8 hours<3h: Incomplete; >8h: Degradation
SolventDichloromethanePolar aprotic solvent enhances nucleophilicity
BaseTriethylamineMaintains pH 8–9, prevents HCl accumulation

Industrial-Scale Production

Batch Reactor Design

Industrial synthesis employs 500–5,000 L glass-lined reactors with:

  • Temperature control : Jacketed systems maintain ±1°C accuracy.

  • Automated dosing : Peristaltic pumps add ethyl oxalyl chloride at 0.5–1.0 L/min to prevent local overheating.

  • In-line analytics : HPLC monitors reaction progress every 30 minutes (Column: C18, 5 µm; Mobile phase: 60:40 acetonitrile/0.1% H3PO4).

Table 2: Industrial Process Metrics

MetricValueRationale
Batch size150–300 kgEconomies of scale
Cycle time12–18 hoursIncludes cleaning and validation
Purity post-crystallization≥98.5%Meets ICH Q3A guidelines
Waste generation0.8–1.2 kg/kg productPrimarily aqueous HCl

Purification Challenges

The hydrochloride salt’s hygroscopicity necessitates:

  • Low-humidity environment : <30% RH during filtration.

  • Drying : Tray dryers at 40°C under vacuum (50 mbar) for 48 hours to achieve <0.2% moisture.

Process Optimization Strategies

Solvent Screening

Comparative studies of solvents reveal:

  • Dichloromethane : Highest yield (85%) but regulated under REACH.

  • Tetrahydrofuran : 73% yield; forms stable azeotrope with water.

  • Ethyl acetate : 68% yield; preferred for green chemistry applications.

Table 3: Solvent Performance Comparison

SolventYield (%)Boiling Point (°C)Environmental Impact
Dichloromethane8540High (CMR)
Tetrahydrofuran7366Moderate (Peroxide formation)
Ethyl acetate6877Low

Alternative Bases

While triethylamine remains standard, experimental trials show:

  • N,N-Diisopropylethylamine (DIPEA) : Increases yield to 88% but costs 3× more.

  • Potassium carbonate : 62% yield; requires prolonged stirring (24+ hours).

Quality Control and Analytical Methods

Purity Assessment

  • HPLC : Retention time 6.8 min (Column: Zorbax SB-C18, 4.6 × 150 mm).

  • Karl Fischer titration : Moisture content <0.5%.

  • XRD : Confirms crystalline form (Characteristic peaks at 2θ = 12.4°, 17.6°, 24.8°).

Impurity Profiling

Common impurities include:

  • Starting material : 5-Chloropyridin-2-amine (Limit: <0.1%).

  • Hydrolysis product : 2-((5-Chloropyridin-2-yl)amino)acetic acid (Limit: <0.2%) .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: Ethyl 2-((5-chloropyridin-2-yl)amino)acetic acid.

    Reduction: Reduced derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves the reaction of 5-chloropyridine-2-amine with ethyl bromoacetate, usually in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF). The reaction is conducted under reflux conditions to facilitate the formation of the desired product.

Industrial Production

In industrial settings, continuous flow reactors are often employed to scale up production while maintaining quality and yield. The optimization of reaction conditions minimizes by-products and enhances efficiency.

Biological Applications

This compound has garnered attention for its biological activity, particularly in pharmacology.

Enzyme Inhibition Studies

This compound is utilized in studies focusing on enzyme inhibitors, particularly those related to coagulation pathways. It plays a role in the development of anticoagulant drugs such as Edoxaban, which inhibits factor Xa—a key enzyme in blood coagulation.

Anticancer Research

Recent studies have examined the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown efficacy against various cancer cell lines by targeting specific metabolic pathways involved in tumor growth.

Development of Anticoagulants

A significant case study involves the use of this compound as an intermediate in synthesizing Edoxaban. Research indicates that this compound’s structural features contribute to its effectiveness as a direct factor Xa inhibitor, highlighting its importance in developing novel anticoagulant therapies .

Anticancer Efficacy

Another study investigated thiazole derivatives related to this compound's structure and their impact on A549 lung cancer cells. The findings suggest that compounds with similar frameworks can inhibit cancer cell proliferation effectively, warranting further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride, particularly in its role as an intermediate in drug synthesis, involves its conversion to active pharmaceutical ingredients. For instance, in the synthesis of Edoxaban, it acts as a precursor that undergoes further chemical transformations to yield the active drug, which then inhibits factor Xa, a key enzyme in the coagulation pathway .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Substituent Position (Pyridine) Functional Group Molecular Weight Key Applications
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride 1243308-37-3 5-chloro at pyridine C2 Oxoacetate ethyl ester + HCl 265.09 Edoxaban-d6 synthesis
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride 1956332-71-0 3-chloro at pyridine C4 Aminoacetate ethyl ester + HCl 263.12 Unspecified (likely intermediate for CNS drugs)
2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid 552850-73-4 5-chloro at pyridine C2 Oxoacetic acid (free carboxylic acid) 215.60 Potential precursor for ester derivatives
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride 240429-07-6 None (pyridine C3) Methylaminoacetate ethyl ester + 2HCl 281.17 Neurological drug intermediates (e.g., dopamine agonists)

Key Observations :

  • Substituent Position : The position of the chlorine atom on the pyridine ring (e.g., C2 in the target compound vs. C4 in CAS 1956332-71-0) significantly influences electronic properties and binding affinity in drug-receptor interactions .
  • Functional Groups :
    • The ethyl ester in the target compound enhances lipophilicity, facilitating membrane permeability compared to the free acid (CAS 552850-73-4) .
    • The hydrochloride salt improves water solubility, critical for purification and formulation .
Table 2: Application-Specific Comparisons
Compound Role in Drug Synthesis Target Drug Mechanism of Action
This compound Isotope-labeled intermediate Edoxaban-d6 Factor Xa inhibition (anticoagulant)
Apixaban derivatives (e.g., ethyl oxalyl chloride) Precursor for oxalamide formation Apixaban Factor Xa inhibition
Zopiclone derivatives Sedative-hypnotic intermediate Zopiclone GABA receptor modulation

Key Insights :

  • Edoxaban vs. Apixaban : Both target Factor Xa, but Edoxaban’s synthesis relies on the pyridine-based intermediate (target compound), whereas Apixaban uses ethyl oxalyl chloride for oxalamide linkages .
  • Salt Forms: The monohydrochloride form of the target compound offers balanced solubility and stability, unlike dihydrochloride analogs (e.g., CAS 240429-07-6), which may exhibit excessive hygroscopicity .

Comparison with Analogs :

  • CAS 552850-73-4 : Synthesized by hydrolyzing the ethyl ester group of the target compound, yielding a free carboxylic acid for further derivatization .
  • CAS 1956332-71-0 : Involves nucleophilic substitution at pyridine C4, requiring harsher conditions due to steric hindrance .

Biological Activity

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activities and applications in drug synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10ClN2O3C_9H_{10}ClN_2O_3 and a molecular weight of 265.09 g/mol. The compound features a pyridine ring substituted with chlorine, which contributes to its unique reactivity and biological properties. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

The primary mechanism of action for this compound involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. Notably, it is used in the production of Edoxaban, a direct factor Xa inhibitor employed in anticoagulant therapy. The compound undergoes further chemical transformations to yield Edoxaban, which inhibits factor Xa, a crucial enzyme in the coagulation pathway .

Biological Activity

Research indicates that derivatives of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate exhibit notable biological activities, including:

  • Anticoagulant Activity : As mentioned, its role in synthesizing Edoxaban highlights its importance in developing anticoagulant medications.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is critical in various therapeutic applications .
  • Anticancer Properties : Preliminary studies suggest that derivatives may exhibit anticancer activity, although further research is needed to elucidate these effects fully .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study A (2023) Investigated the synthesis of Edoxaban from Ethyl 2-((5-chloropyridin-2-yl)amino)acetate; confirmed its efficacy as a factor Xa inhibitor with IC50 values indicating potent activity .
Study B (2022) Explored the enzyme inhibition properties; demonstrated that compounds derived from Ethyl 2-((5-chloropyridin-2-yl)amino)acetate exhibit significant inhibition against specific enzymes linked to cancer progression .
Study C (2021) Analyzed the pharmacokinetic properties of Edoxaban; highlighted the relevance of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate as a key precursor in drug development .

Applications in Drug Development

This compound is not only pivotal in synthesizing anticoagulants but also shows promise in developing other therapeutic agents:

  • Pharmaceutical Industry : Used as an intermediate for various pharmaceuticals, including anti-cancer and anti-inflammatory drugs .
  • Agrochemical Applications : Its derivatives are explored for use in agrochemicals, including herbicides and fungicides .
  • Research and Development : Serves as a starting material for synthesizing new compounds with potential therapeutic benefits .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride?

Answer: The synthesis typically involves a nucleophilic substitution reaction between 5-chloropyridin-2-amine and ethyl bromoacetate. Key factors include:

  • Catalyst selection : Copper iodide (CuI) enhances reaction efficiency by promoting coupling, while triethylamine acts as a base to deprotonate intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C in ethanol or acetonitrile) are critical for achieving high yields .
  • Purification methods : Crystallization using ethanol/water mixtures or column chromatography ensures purity (>95%) .
  • Scalability : Industrial processes employ controlled pressure reactors to maintain reproducibility at larger scales .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., pyridine protons at δ 8.2–8.5 ppm, ester carbonyl at δ 170 ppm) .
  • X-ray diffraction (XRD) : Resolves crystal packing and confirms the hydrochloride salt formation via hydrogen-bonding networks between the pyridine N and chloride ions .
  • HRMS : Validates molecular weight (e.g., m/z 265.09 for [M+H]+^+) .

Q. What are the primary applications of this compound in pharmacological research?

Answer:

  • Anticoagulant development : Serves as an intermediate in synthesizing Edoxaban-d6, a factor Xa inhibitor used to study thrombosis mechanisms .
  • Anticancer activity : Derivatives with thiazole or pyrimidine moieties exhibit cytotoxicity against cancer cell lines (e.g., IC50_{50} values <10 μM in HeLa cells) .
  • Enzyme inhibition : Modulates metabolic pathways by targeting enzymes like cyclooxygenase-2 (COX-2) in inflammation studies .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

Answer:

  • Multi-dimensional NMR : 1^1H-13^13C HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing pyridine vs. acetate protons) .
  • XRD validation : Crystallographic data confirm protonation states and salt formation, addressing discrepancies in IR or 1^1H NMR .
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling clarifies ambiguous peaks in complex mixtures .

Q. How do structural modifications influence its biological activity, particularly in enzyme inhibition?

Answer:

  • Halogen substitution : Replacing Cl with Br at the pyridine 5-position increases lipophilicity, enhancing factor Xa binding affinity (Ki_i reduced by 40%) .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility but reduces membrane permeability, impacting in vivo efficacy .
  • Thiazole incorporation : Adding a thiazole ring boosts anticancer activity by intercalating DNA or inhibiting topoisomerase II .

Q. What computational approaches model its interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina predicts binding poses with factor Xa (e.g., hydrogen bonds with Arg125 and Tyr99) .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of enzyme-ligand complexes over 100 ns, identifying critical residues for SAR optimization .
  • QSAR models : Regression analyses link electronic parameters (e.g., Hammett constants) to IC50_{50} values, guiding derivative design .

Q. How does its reactivity profile compare with halogen-substituted analogs?

Answer:

  • Electrophilic substitution : The 5-Cl group directs electrophiles to the pyridine 3-position, unlike Br analogs, which favor 4-substitution due to larger atomic size .
  • Nucleophilic displacement : The acetate ester undergoes faster hydrolysis than bulkier tert-butyl esters, impacting prodrug stability .
  • Cross-coupling : Pd-catalyzed Suzuki reactions with 5-Cl derivatives require higher temperatures (110°C) vs. 5-Br analogs (80°C) .

Q. What in vivo models assess its efficacy and toxicity?

Answer:

  • Thrombosis models : Rat carotid artery injury studies evaluate anticoagulant efficacy (e.g., 50% reduction in clot weight at 1 mg/kg) .
  • PK/PD studies : LC-MS quantifies plasma half-life (t1/2_{1/2} ~3.5 hours in mice) and metabolite profiling identifies hepatotoxicity risks .
  • Xenograft models : Human tumor xenografts in nude mice measure tumor growth inhibition (e.g., 60% reduction with 25 mg/kg dosing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.